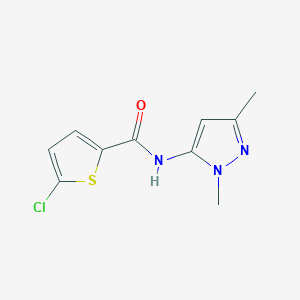

![molecular formula C19H17N3O2S2 B6419165 4-ethyl-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 667910-44-3](/img/structure/B6419165.png)

4-ethyl-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-ethyl-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide” is a compound that contains an imidazo[2,1-b][1,3]thiazole moiety . This moiety is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is often based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

The most common approach for the assembly of imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

科学研究应用

4-ethyl-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has been studied for its potential applications in scientific research. It has been used as a model compound for studying the effects of chemical modifications on the structure and activity of drugs, and for studying the effects of chemical modifications on the pharmacokinetics and pharmacodynamics of drugs. Additionally, this compound has been studied for its potential applications in drug delivery systems, as it has been found to be an effective carrier for small molecules.

作用机制

The mechanism of action of 4-ethyl-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is not yet fully understood. However, it is believed that it acts as an agonist at multiple receptor sites, including the serotonin and dopamine receptors. Additionally, it has been found to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo systems. In vitro studies have found that this compound is able to inhibit the growth of certain cancer cell lines, as well as reduce the expression of certain inflammatory markers. In vivo studies have found that this compound is able to reduce the levels of certain hormones, including cortisol and adrenocorticotropic hormone. Additionally, it has been found to reduce the levels of certain cytokines, including interleukin-6 and tumor necrosis factor-alpha.

实验室实验的优点和局限性

The use of 4-ethyl-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it a cost-effective option for research. Additionally, its synthesis method has been well-characterized, making it easier to obtain in the laboratory. Finally, its mechanism of action is relatively well-understood, which makes it easier to study its effects in laboratory experiments.

However, there are also some limitations to using this compound in laboratory experiments. For example, it is not approved for human use, which limits its use in clinical studies. Additionally, its effects on humans have not been extensively studied, making it difficult to predict its effects on humans. Finally, its effects on certain cell lines and tissues may be unpredictable, which can lead to inconsistent results in laboratory experiments.

未来方向

There are several potential future directions for the study of 4-ethyl-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide. First, more research is needed to further characterize its mechanism of action and its effects on humans. Additionally, further research is needed to explore its potential applications in drug delivery systems and drug development. Finally, further research is needed to determine its potential therapeutic applications, such as its potential use as an anti-cancer agent.

合成方法

The synthesis of 4-ethyl-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a multi-step process that involves the reaction of 4-ethyl-N-phenylbenzene-1-sulfonamide with 4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl bromide. This reaction is carried out in a basic medium of potassium carbonate and dimethylformamide, and is followed by a deprotection step involving the use of trifluoroacetic acid. This reaction yields a product with a purity of greater than 95%.

属性

IUPAC Name |

4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-2-14-3-9-17(10-4-14)26(23,24)21-16-7-5-15(6-8-16)18-13-22-11-12-25-19(22)20-18/h3-13,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLHIGBQVOEFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6419095.png)

![2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419114.png)

![N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6419119.png)

![2-oxo-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B6419135.png)

![6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6419141.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419150.png)

![N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6419155.png)

![N-{3-[5-(4-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6419160.png)

![8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419167.png)

![13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-(3-methylbutyl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419170.png)

![N-(3-chloro-4-methylphenyl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419172.png)